Azaglutamine

Description

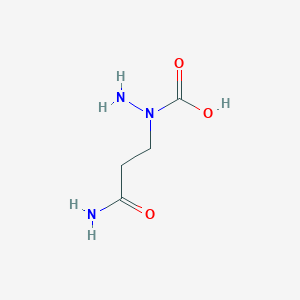

Structure

2D Structure

3D Structure

Properties

CAS No. |

133383-07-0 |

|---|---|

Molecular Formula |

C4H9N3O3 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

amino-(3-amino-3-oxopropyl)carbamic acid |

InChI |

InChI=1S/C4H9N3O3/c5-3(8)1-2-7(6)4(9)10/h1-2,6H2,(H2,5,8)(H,9,10) |

InChI Key |

CMHZWJUKNLEKOR-UHFFFAOYSA-N |

SMILES |

C(CN(C(=O)O)N)C(=O)N |

Canonical SMILES |

C(CN(C(=O)O)N)C(=O)N |

Other CAS No. |

133383-07-0 |

Synonyms |

azaglutamine |

Origin of Product |

United States |

Synthetic Methodologies for Azaglutamine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches for Azaglutamine Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide assembly on a solid support bachem.com. Incorporating aza-amino acids like this compound into SPPS requires modified procedures compared to the standard coupling of natural amino acids biorxiv.orgresearchgate.net.

N-Activation Strategies for Resin-Bound Peptides

Efficient coupling of aza-amino acid precursors to the resin-bound peptide requires activation of the N-terminus of the growing peptide chain. One approach involves the N-activation of the amino-terminus of a resin-bound peptide to yield a terminal isocyanate species. This can be achieved using reagents such as bis-(2,4-dinitrophenyl)carbonate. researchgate.netnih.gov

Coupling Procedures with Protected Carbazate (B1233558) Fragments

Following N-activation, protected carbazate fragments containing or related to the this compound residue are coupled to the activated resin-bound peptide. This reaction between the isocyanate species and the protected carbazate results in the formation of the resin-bound peptide containing the aza-residue. researchgate.netnih.gov

Another strategy involves the use of pre-activated aza-amino acid building blocks. Fmoc-protected benzotriazole (B28993) esters of aza-amino acids have been developed as bench-stable, pre-activated forms suitable for SPPS. These building blocks can be coupled to the resin-bound peptide using standard SPPS protocols. biorxiv.orgresearchgate.netbiorxiv.org

Early methods for solid-phase aza-peptide synthesis also involved the preparation of single-residue aza-amino acid precursors in solution before their incorporation onto the solid phase. This could involve starting from Boc-protected, substituted hydrazides, introducing an Fmoc group, and then activating the resulting Nα-Fmoc amino acid hydrazide to form an activated ester derivative that reacts with the free amino group of the resin-bound peptide. google.com

Optimization of Aza-Residue Integration into Peptide Chains

Integrating aza-residues into peptide chains via SPPS can be challenging due to the decreased nucleophilicity of the nitrogen atom at the N-terminus of the aza-amino acid compared to a conventional amino acid. biorxiv.orgut.ee This can lead to slower reaction rates and lower yields. ut.ee

Optimization strategies have focused on several aspects:

Coupling Reagents: Various traditional peptide coupling conditions have been explored to improve the efficiency of coupling the subsequent amino acid to the aza-amino acid residue. biorxiv.org

Reaction Conditions: Parameters such as reaction time and temperature can be adjusted. For example, microwave-assisted heating has been used to optimize reaction speed. researchgate.net Longer coupling times, such as 16 hours, have been shown to achieve optimal conversion in some cases. biorxiv.org

Steric Hindrance: The rate of azapeptide bond formation can be influenced by the bulkiness of the following amino acid side group and the hindrance of the aza-amino acid itself. biorxiv.orgresearchgate.net Studies have investigated the effect of steric hindrance of various aza-amino acids on their reactivity. researchgate.net

Automated Synthesis: Fully automated solid-phase azapeptide synthesis platforms using pre-activated aza-amino acid building blocks have been developed to enable rapid and efficient synthesis of azapeptide libraries. biorxiv.orgresearchgate.netbiorxiv.org

Research findings have indicated that over 80% of an aza-amino acid can be integrated into a resin within one hour using certain protocols, with optimal conversion achieved after longer reaction times. biorxiv.org Different activators may be preferred depending on the specific aza-amino acid being incorporated, such as DSC for azaglycine. researchgate.net

Solution-Phase Synthesis of this compound Building Blocks and Peptides

Solution-phase synthesis provides alternative routes for preparing this compound building blocks and peptides, often involving different reaction mechanisms than SPPS.

Michael Addition Reactions in Precursor Formation

Michael addition reactions are a key method for the formation of precursors to this compound and its derivatives in solution phase. Specifically, the Michael addition of tert-butyl carbazate or Boc-amino acid hydrazides with acrylamide (B121943) can yield substituted carbazates featuring the glutamine side-chain on the nitrogen atom. thieme-connect.com This reaction involves the nucleophilic addition of the hydrazine (B178648) derivative to the activated double bond of acrylamide. thieme-connect.com

In the synthesis of this compound derivatives as potential inhibitors, Michael addition of hydrazine to N,N-dimethylacrylamide has been used, followed by protection of the resulting product. nih.gov

Derivatization of Protected this compound Esters

Protected this compound esters, obtained from precursor formation steps like Michael addition, can undergo further derivatization to yield this compound peptides. These carbazates can react with chloroformates to produce protected this compound esters. Subsequent reaction of these esters with N-activated amino acid esters allows for the formation of this compound peptides in solution. thieme-connect.com

Another approach involves the acylation of the deprotected hydrazino derivative (obtained after Michael addition and deprotection) with protected amino acids or peptides to form this compound derivatives. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 195742 |

| Acrylamide | 6579 |

| tert-Butyl carbazate | 2734151 |

| Hydrazine | 301 |

| N,N-dimethylacrylamide | 13229 |

Data Table Example (Illustrative based on search results):

While specific quantitative data for this compound synthesis yields across various methods was not consistently available in a format suitable for a comprehensive comparative table from the search results, the following illustrates how research findings on coupling efficiency could be presented:

| Aza-Amino Acid Incorporated | Coupling Method | Coupling Time | Conversion (%) | Reference |

| Various aza-amino acids | Fmoc-azaAA-benzotriazole esters SPPS | 1 hour | >80 | biorxiv.org |

| Various aza-amino acids | Fmoc-azaAA-benzotriazole esters SPPS | 16 hours | 85.4-100 | biorxiv.org |

| AzaVal | SPPS (specific conditions not detailed) | - | Low | biorxiv.org |

Formation of this compound Peptides via Condensation Reactions

The formation of this compound-containing peptides often involves condensation reactions, a fundamental process in peptide synthesis. One approach involves the reaction of tert-butyl carbazate and Boc-amino acid hydrazides with acrylamide via Michael addition to yield substituted carbazates featuring the glutamine side-chain on nitrogen thieme-connect.com. These carbazates can subsequently react with N-activated amino acid esters to form this compound peptides thieme-connect.com.

Solid-phase peptide synthesis techniques have also been explored for incorporating this compound residues into peptides nih.govgoogle.com. Procedures utilizing various mono-, di-, and tripeptide and carbazate fragments related to an this compound residue have been evaluated nih.gov. A method yielding favorable results involves the reaction of a protected amino-acyl carbazate with a resin-bound isocyanate-activated peptide nih.gov. In this approach, the amino-terminus of a resin-bound peptide is activated with bis-(2,4-dinitrophenyl)carbonate, producing a terminal isocyanate species that subsequently reacts with protected carbazates to yield resin-bound protected peptides containing the aza-residue nih.govresearchgate.net. Building the aza unit using the protected amino acid carbazate dipeptide synthon has been demonstrated as a preferred route google.com. While early methods for solid-phase synthesis of azapeptides incorporating this compound residues utilized the Boc synthetic route and an ultra-high load resin, which was not commercially available, later methods aimed for wider applicability using low loading resins google.com.

Synthesis of Specific this compound Analogues for Biological Evaluation

The synthesis of specific this compound analogues is crucial for investigating their biological activities, particularly as potential enzyme inhibitors. Several types of this compound derivatives have been chemically synthesized for such evaluations, including haloacetyl, sulfenamide (B3320178), and sulfonamide (peptidosulfonamide) analogues nih.govnih.gov.

Haloacetyl this compound Analogues

Haloacetyl this compound analogues have been synthesized and studied for their inhibitory properties nih.govnih.govmolaid.commdpi.com. An example includes the synthesis of 3-[N1-(Chloroacetyl)-N2-(acetyl-l-leucyl-l-alanyl-l-alanyl)hydrazino]l-N,N-(dimethyl)propanamide (compound 2) nih.govmolaid.com. These analogues feature a highly reactive bromoacetyl or chloroacetyl moiety nih.govnih.gov. The synthesis of such compounds involves steps like the deprotection of a Cbz-hydrazino derivative, followed by reaction with a haloacetylating agent nih.gov.

Sulfenamide this compound Derivatives

Sulfenamide this compound derivatives, such as hydrazo-o-nitrophenylsulfenamides, have also been synthesized nih.govnih.govmolaid.com. The synthesis can involve the Michael addition of hydrazine to N,N-dimethylacrylamide, followed by protection of a nitrogen nih.gov. Coupling of the free primary nitrogen with a peptide can then be performed nih.gov. Subsequent hydrogenolytic deprotection liberates an alkylated nitrogen, which immediately reacts with o-nitrosulfenyl chloride to afford the target sulfenamide nih.gov. It has been noted that compounds in the this compound series with amide character at only one nitrogen are prone to decomposition and require prompt protection of the other basic nitrogen nih.gov.

Peptidosulfonamide Derivatives Incorporating this compound

This compound sulfonamides, also referred to as peptidosulfonamide derivatives, represent another class of synthesized analogues nih.govnih.govresearchgate.net. The synthesis of these compounds can involve the condensation of an α-bromoketone with the anion derived from a sulfonamide of β-alanine dimethylamide nih.gov. This condensation proceeds readily and can be followed by hydrogenolysis to remove protecting groups and form the corresponding amino compounds nih.gov.

Conformational and Structural Investigations of Azaglutamine Containing Peptides

Spectroscopic Characterization of Azapeptide Conformations

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for analyzing the conformation of azaglutamine-containing peptides in solution and solid states kirj.eenih.govcapes.gov.br.

Fourier-Transform Infrared (FTIR) Spectroscopy for Backbone Analysis

FTIR spectroscopy is valuable for analyzing the vibrational modes of peptide backbones, particularly the amide I and amide II bands, which are sensitive to secondary structure elements like alpha-helices, beta-sheets, and turns researchgate.netthermofisher.comrsc.org. FTIR studies of this compound-containing peptides provide insights into the collective conformational preferences of the peptide chain in both solid state and solution kirj.eenih.govcapes.gov.br. The characteristic absorption bands in the amide I region (typically 1600-1700 cm⁻¹) can indicate the presence and relative abundance of different secondary structures rsc.org. Changes in the position and intensity of these bands upon this compound incorporation can signal the induction or stabilization of specific conformations, such as beta-turns researchgate.netthermofisher.com.

Crystallographic Analysis of this compound-Induced Structures

X-ray crystallography provides high-resolution three-dimensional structures of peptides in the crystalline state, offering detailed information about atomic positions, bond lengths, bond angles, and hydrogen bonding patterns researchgate.netkirj.eenih.govnih.gov. Crystallographic studies have been instrumental in elucidating the precise structural consequences of incorporating this compound into peptide sequences.

Elucidation of β-Turn Conformations (Types I, II, VI)

Crystallographic analyses have consistently demonstrated the propensity of this compound residues to induce beta-turn conformations in peptides researchgate.netkirj.eersc.orgnih.gov. Specifically, aza-residues at the (i+1) or (i+2) position in a peptide sequence have been shown to stabilize Type I, Type II, and Type VI beta-turns researchgate.netkirj.eersc.org. Beta-turns are crucial structural motifs that cause a reversal in the direction of the peptide chain and are often involved in protein folding and molecular recognition nih.govwikipedia.orgwikipedia.org. The rigid nature of the azapeptide bond, arising from the substitution of the alpha-carbon with a nitrogen, contributes to the preorganization of the peptide backbone into these turn structures researchgate.netresearchgate.netkirj.ee.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds play a critical role in stabilizing the secondary and tertiary structures of peptides and proteins researchgate.netjchemrev.comnih.govnih.gov. Crystallographic studies of this compound-containing peptides have revealed specific intramolecular hydrogen bonding patterns that contribute to the observed turn conformations researchgate.netkirj.eenih.gov. The aza-amide nitrogen can act as both a hydrogen bond donor and acceptor, participating in interactions that stabilize the induced beta-turns researchgate.net. These hydrogen bonds, often between the carbonyl oxygen of residue i and the amide proton of residue i+3 in a beta-turn, rigidify the turn structure and limit conformational flexibility researchgate.netwikipedia.org.

Computational Approaches to Conformational Landscape Prediction

Molecular Dynamics Simulations of this compound Peptides

Molecular Dynamics (MD) simulations are a powerful technique used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational ensembles of peptides in various environments, such as in solution or interacting with surfaces. nih.govnhr4ces.de While specific MD simulations explicitly focused solely on this compound-containing peptides were not extensively detailed in the search results, studies on peptides incorporating other aza-amino acids demonstrate the applicability and insights gained from this method for azapeptides. researchgate.netrsc.org

Theoretical Predictions of Conformational Restrictions

Theoretical calculations, including ab initio and Density Functional Theory (DFT) methods, are employed to predict the minimum energy conformations and explore the potential energy surfaces (PESs) of peptides containing aza-amino acids. nih.govmdpi.comresearchgate.net These methods can provide detailed information about the electronic structure and the energetic favorability of different backbone dihedral angles, highlighting the conformational restrictions imposed by the aza-amide bond.

Studies utilizing DFT calculations on aza-amino acid-containing peptides have shown that the aza-residue can significantly influence the preferred backbone angles, often favoring specific turn structures like beta-turns. mdpi.comresearchgate.netrsc.org For example, computational studies on azaglycine-containing peptides investigated the effect of thioamide substitution on conformational stability using ab initio and DFT methods, calculating two-dimensional phi-psi potential energy surfaces. nih.gov These calculations revealed that thioamide substitution could lead to beta-strand structures being observed as global or local minima. nih.gov

The position of the aza-amino acid residue within the peptide sequence has been shown computationally to largely affect the folding patterns. mdpi.com The nature of the side chain on the aza-amino acid can also significantly influence the conformational preferences and folding patterns. mdpi.comresearchgate.net Theoretical predictions have demonstrated that the incorporation of aza-residues can induce beta-turn conformations (Type I, Type II, and Type VI), stabilized by intramolecular hydrogen bonds, particularly when the aza-residue is at the (i+1) or (i+2) position. rsc.org The predicted lowest energy conformations can vary depending on the specific calculation methods and the inclusion of solvation models. mdpi.comresearchgate.net

Computational studies allow for the prediction of conformational restrictions by analyzing the potential energy surface and identifying the low-energy regions corresponding to stable conformers. nih.govmdpi.com These predictions help in understanding how the unique structure of the aza-amide bond, with the nitrogen replacing the alpha-carbon, alters the torsional angles and flexibility compared to natural peptide bonds.

Summary of Computational Findings on Azapeptide Conformations

| Computational Method | Aza-Amino Acid Analogs Studied | Key Conformational Findings | Influence of Aza-Residue | Citation |

| DFT, ab initio | Azaglycine (with thioamide) | Beta-strand structures observed as global or local minima on PES. | Significant effect on conformational stability; influences minimum energy conformations. | nih.gov |

| DFT (B3LYP, B3LYP-D3), SMD | AzaAsn, AzaAsp, AzaAla | Lowest energy conformers vary with method/phase; preference for beta-turn structures (e.g., beta-I). | Position and side chain largely affect folding patterns and stability; can induce cis amide bonds. | mdpi.comresearchgate.net |

| Molecular Dynamics, NMR, X-ray | Aza-amino acids (sequential) | Induction of stable hydrogen-bonded beta-turn structures (Type II). | Stabilization of turn structures, especially with side chains. | researchgate.net |

| Computational Studies | Various aza-residues | Induction of beta-turn conformations (Type I, II, VI) stabilized by H-bonds. | Bends the peptide backbone; influences preferred backbone angles. | rsc.org |

Mechanistic Studies of Azaglutamine Interactions with Biological Targets

Azaglutamine as a Protease Inhibitor

This compound derivatives function as protease inhibitors by interacting with the active site of target enzymes, often through covalent modification. Their design is frequently based on the substrate specificity of the protease they aim to inhibit.

Inhibition of Viral Cysteine Proteinases

Viral cysteine proteinases, such as those found in picornaviruses like HAV and HRV, are attractive targets for antiviral therapy because they are essential for processing viral polyproteins into functional proteins required for replication. This compound-based inhibitors have been developed to target the catalytic cysteine residue in these enzymes.

Hepatitis A Virus (HAV) 3C Proteinase

Hepatitis A Virus (HAV) 3C proteinase is a cysteine proteinase crucial for HAV replication, responsible for cleaving the viral polyprotein precursor. The enzyme typically recognizes peptide substrates with an L-glutamine residue at the P1 site. nih.govberkeley.eduresearchgate.net Studies have synthesized and tested various this compound analogues as potential inhibitors of HAV 3C proteinase. nih.govberkeley.edunih.govmolaid.com

Subsite Recognition and P1 Residue Specificity

HAV 3C proteinase exhibits specificity for peptide substrates, with the P1 site generally accommodating an L-glutamine residue. nih.govberkeley.eduresearchgate.netnih.gov Substrate recognition is thought to involve antiparallel binding of the peptide backbone to the proteinase, with side chain interactions occurring in key subsites. nih.gov A critical recognition event likely involves hydrogen bonding between the carbonyl oxygen of the P1 glutamine side chain and His-191 in the S1 subsite of HAV 3C. nih.govsemanticscholar.orgrcsb.org Studies on sequence recognition using model peptides suggest that the P4 residue should ideally be a hydrophobic amino acid like L-leucine, while P2 and P3 residues can be L-alanine. nih.gov

Irreversible Inactivation Mechanisms (e.g., active site thiol modification)

Certain this compound derivatives have demonstrated irreversible inactivation of HAV 3C proteinase. Haloacetyl this compound analogues, such as compounds 2 and 3, were found to be time-dependent irreversible inactivators of HAV 3C proteinase. nih.govberkeley.edumolaid.com These compounds were shown to alkylate the active site thiol group of the enzyme. nih.govberkeley.edumolaid.com Another this compound derivative, sulfenamide (B3320178) 27, a frame-shifted hydrazo-o-nitrophenylsulfenamide, also caused time-dependent inactivation of HAV 3C proteinase. nih.govberkeley.edumolaid.com This inactivation was attributed to disulfide bond formation with the active site cysteine thiol, a mechanism demonstrated by electrospray mass spectrometry which showed a mass shift corresponding to the addition of a nitrophenyl disulfide group to the protein. nih.govberkeley.edunih.gov

Data on the inhibition of HAV 3C proteinase by some this compound derivatives:

| Compound Type | Example Compound | Inhibition Type | IC50 (µM) | kobs/[I] (M⁻¹s⁻¹) | Mechanism | Citation |

| Hydrazo-o-nitrophenylsulfenamide A | 16 | No significant inhibition | >1000 | - | - | nih.govberkeley.edunih.gov |

| Frame-shifted hydrazo-o-nitrophenylsulfenamide B | 27 | Time-dependent | ~100 | - | Disulfide bond formation with active site thiol | nih.govberkeley.edunih.govmolaid.com |

| This compound sulfonamide C | 8 | Weak competitive | ~75 | - | - | nih.govberkeley.edunih.govmolaid.com |

| Haloacetyl this compound analogue | 2 | Time-dependent irreversible | - | 680 | Alkylation of active site thiol | nih.govberkeley.edumolaid.com |

| Haloacetyl this compound analogue | 3 | Time-dependent irreversible | - | 870 | Alkylation of active site thiol | nih.govberkeley.edumolaid.com |

Human Rhinovirus (HRV) 3C Proteinase

Human Rhinovirus (HRV) 3C proteinase is another picornaviral cysteine proteinase essential for viral replication. This compound-containing inhibitors have also been developed to target HRV 3C proteinase. mdpi.comsemanticscholar.orgnih.govrsc.org

Potency and Time-Dependent Inhibition Kinetics

This compound-containing compounds have shown varying levels of potency against HRV 3C proteinase. A P1 this compound bromomethylketone derivative (referred to as compound 25 in one study) was developed as a time-dependent irreversible inhibitor of HRV 3C proteinase, with a reported kinact/Ki value of 23,400 M⁻¹s⁻¹. nih.govrsc.org Another series of this compound inhibitors (e.g., compound 26) were found to have moderate activity against both HRV and HAV 3C proteinases, with IC50 values of 12 µM and 10 µM, respectively. nih.govrsc.org Some this compound-containing HRV-3Cpro inhibitors featuring reactive ester-like functionalities have been reported to display moderate levels of inhibition. mdpi.com Possible mechanisms for the irreversible inactivation of HRV-3Cpro by these compounds involve covalent modification of the enzyme. mdpi.com

Data on the inhibition of HRV 3C proteinase by some this compound derivatives:

| Compound Type | Example Compound | Inhibition Type | IC50 (µM) | kinact/Ki (M⁻¹s⁻¹) | Citation |

| P1 this compound bromomethylketone | 25 | Time-dependent irreversible | - | 23,400 | nih.govrsc.org |

| This compound inhibitor (series) | 26 | - | 12 | - | nih.govrsc.org |

| This compound-containing with ester functionality | - | Moderate | - | - | mdpi.com |

Covalent Modification of Enzyme Active Site

This compound-containing compounds are frequently designed to act as covalent inhibitors, targeting the active site cysteine residue present in many proteases acs.orgresearchgate.netresearchgate.netmdpi.com. Covalent inhibition involves the formation of a stable chemical bond between the inhibitor and the enzyme, leading to prolonged or irreversible inactivation of the enzyme's catalytic activity acs.orgmdpi.com. This strategy is particularly relevant for cysteine proteases, where the nucleophilic thiol group of the active site cysteine residue (such as Cys145 in SARS-CoV-2 Mpro) can be targeted by electrophilic functional groups on the inhibitor mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov. The covalent modification effectively blocks the enzyme's ability to process its natural substrates.

SARS-CoV-2 Main Protease (Mpro/3CLpro)

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development researchgate.netmdpi.commdpi.comnih.gov. This compound derivatives have been investigated as potential inhibitors of this protease researchgate.netresearchgate.netmdpi.com. Mpro functions as a homodimer, with the catalytic site located at the interface of domains I and II mdpi.comnih.govunimi.it. The catalytic machinery involves a dyad typically composed of Cys145 and His41 residues mdpi.comnih.govmdpi.com.

Induced-Fit Binding Models

Structural studies involving related proteases, such as the SARS-CoV Mpro, have provided insights into the dynamic nature of the enzyme-inhibitor interaction. The binding of substrate-like inhibitors, including aza-peptide epoxides, to SARS-CoV Mpro has been shown to follow an induced-fit model nih.gov. In this model, the binding of the ligand induces conformational changes in the enzyme's active site and the S1 specificity pocket, transitioning from a potentially less competent to a catalytically competent conformation nih.gov. This suggests that the interaction of this compound-containing inhibitors with Mpro may also involve similar induced-fit mechanisms, where the enzyme's structure adapts upon inhibitor binding mdpi.comnih.gov.

Irreversible Binding by Electrophilic Warheads

Many this compound-containing inhibitors designed for cysteine proteases, including Mpro, incorporate electrophilic warheads at the P1' position researchgate.netresearchgate.netmdpi.comnih.govrsc.org. These warheads are crucial for forming a covalent bond with the catalytic cysteine residue, typically Cys145 in Mpro mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov. Examples of such warheads include bromomethylketones and activated esters acs.orgmdpi.comnih.govrsc.org. The nucleophilic thiol group of Cys145 attacks the electrophilic center of the warhead, resulting in the formation of a stable, irreversible covalent adduct acs.orgmdpi.com. This irreversible binding mechanism leads to the permanent inactivation of Mpro, thereby inhibiting viral polyprotein processing and replication mdpi.comnih.gov.

Interactions with Other Cysteine Proteinases (e.g., Papain, Cathepsin B)

Beyond viral proteases, this compound derivatives have also been studied for their inhibitory activity against other cysteine proteinases, such as papain and cathepsin B acs.org. These enzymes share a similar catalytic mechanism involving an active site cysteine residue acs.orgnih.gov.

Studies have shown that azapeptide esters, a class of compounds that can contain this compound at the P1 position, are capable of inactivating papain and cathepsin B acs.org. The mechanism of inactivation involves the carbamoylation of the enzyme's active site acs.org. This covalent modification leads to a highly stable inhibited enzyme, with resistance to reactivation acs.org.

Enzyme Carbamoylation as an Inactivation Mechanism

Research involving this compound-containing compounds has explored their capacity to inhibit enzymes through covalent modification. Specifically, this compound-containing inhibitors of human rhinovirus 3C protease (HRV-3Cpro) have been investigated. These compounds often feature reactive functionalities, such as halomethyl carbonyl electrophiles or reactive ester-like groups, which are implicated in the irreversible inactivation of the enzyme. mdpi.com, nih.gov The mechanism involves the formation of a covalent bond with the protease, thereby inhibiting its activity. mdpi.com, nih.gov For instance, a compound incorporating a halomethyl carbonyl electrophile and an this compound-containing peptidyl recognition element demonstrated potent, irreversible inhibition of HRV-3Cpro, with a reported k_inact/K_i value of 23,400 M^-1s^-1 for HRV-1B. nih.gov While the term "carbamoylation" is used in the section heading, the described inactivation mechanism in these studies is characterized as covalent modification by reactive groups within the this compound-containing structure, leading to irreversible enzyme inhibition. mdpi.com, nih.gov Some this compound compounds have also been noted as slow-turnover substrates for viral proteases, which can complicate complete enzyme inhibition. mdpi.com

This compound Analogues as CD36 Binding Compounds

Azapeptide compounds, which can incorporate this compound residues, have been identified as ligands for the scavenger receptor CD36. google.com, researchgate.net, researchgate.net, ut.ee, nih.gov These azapeptides are often designed as analogues of biologically active peptides, such as growth hormone-releasing peptide-6 (GHRP-6). google.com, researchgate.net

Selective Receptor Binding Affinity

Studies have demonstrated that these azapeptide analogues can exhibit selective binding affinity for CD36. google.com, researchgate.net For example, azapeptide analogues of GHRP-6 have been shown to selectively bind to CD36 with a reduced affinity for the ghrelin receptor GHS-R1a. google.com The incorporation of different aza-amino acid residues at specific positions within the peptide sequence can influence the binding potency to CD36. google.com Comparative binding studies have provided insights into the affinity of these compounds.

| Compound | Target Receptor | IC50 (μM) | Source |

| Hexarelin | CD36 | 4.0 | researchgate.net |

| [azaTyr4]-GHRP-6 (Compound 46) | CD36 | 3.1 | researchgate.net |

| 5-aryl Nai analogue (Compound 50) | CD36 | 8.1 | researchgate.net |

| 5-aryl Nai analogue (Compound 51) | CD36 | 10.0 | researchgate.net |

Replacement of certain amino acids with their aza counterparts, such as replacing D-Trp2 with aza-Tyr in a GHRP-6 analogue, has been shown to retain potency at the CD36 receptor. google.com Conversely, substitutions with other aza-amino acids like azaPhe, azaBip, homo-azaPhe, azaNal, and azaCha have resulted in a decrease in potency at the CD36 receptor. google.com Azapeptide analogues of GHRP-6 have been reported to have CD36 binding affinities in the micromolar range. researchgate.net

Mechanistic Insights into CD36-Dependent Biological Processes (preclinical context)

The interaction of this compound analogues with CD36 has provided mechanistic insights into CD36-dependent biological processes in preclinical settings. CD36 is a multifunctional protein involved in the uptake of long-chain fatty acids and plays roles in lipid metabolism and angiogenesis. nih.gov, nih.gov Binding of fatty acids to CD36 can trigger its internalization, a process regulated by dynamic palmitoylation and involving kinases such as LYN and SYK. nih.gov CD36 expression has also been linked to the regulation of AMPK activity and fatty acid oxidation. nih.gov

Azapeptide analogues that bind to CD36 have demonstrated effects on these CD36-mediated processes in preclinical models. For instance, these compounds have been shown to inhibit in vitro vascular sprouting of aortic endothelium and inhibit in vivo choroidal neovascularisation in a CD36-dependent manner. google.com These findings suggest a role for CD36-binding this compound analogues in modulating angiogenesis. google.com Furthermore, certain GHRP-6 derived CD36 ligands, including azapeptide analogues, have exhibited effects on macrophage cholesterol metabolism and efflux, vascular inflammation, and the regulation of mononuclear cell trafficking in preclinical studies, highlighting their potential impact on cardiovascular processes. researchgate.net The ability of these analogues to interfere with CD36 function provides a basis for understanding their observed biological activities in these preclinical contexts.

Structure Activity Relationship Sar Studies of Azaglutamine Derivatives

Impact of Side Chain Modifications on Enzyme Inhibition

Modifications to the side chain of azaglutamine and its derivatives have shown a significant impact on their ability to inhibit enzymes, particularly cysteine proteases like those from viruses (e.g., Hepatitis A Virus (HAV) 3C proteinase and human rhinovirus (HRV) 3Cpro) and papain nih.govnih.govacs.org. For instance, studies on inhibitors targeting viral proteases have explored variations at the P1 position, which is often occupied by glutamine in natural substrates nih.govsemanticscholar.orgrsc.org.

One notable side chain modification involves the dimethylation of the glutamine side chain amide. In studies targeting HRV 3Cpro, an N,N-dimethyl-Gln containing inhibitor showed significantly higher activity compared to the corresponding glutamine analogue nih.govrsc.org. This suggests that preventing intramolecular cyclization of the nucleophilic P1 amide moiety onto an electrophilic warhead, potentially by steric hindrance from the methyl groups, can enhance inhibitory activity nih.govrsc.org.

Research on aza-amino acid derivatives as inhibitors of cysteine proteinases like papain and cathepsin B has also demonstrated the importance of side chain identity acs.org. Ester derivatives of α-azaglycine (carbazic acid), α-azaalanine, and α-azaphenylalanine were synthesized and evaluated acs.org. The rates of enzyme inactivation by ester derivatives of α-azaglycine, α-azaalanine, and α-azaphenylalanine varied, indicating the influence of the side chain (H, CH₃, or CH₂Ph) on inhibitory activity acs.org. For example, azaalanine derivatives were found to inactivate papain much more slowly than their azaglycine analogues acs.org.

Data illustrating the impact of side chain modifications on enzyme inhibition can be complex and enzyme-specific. However, the general principle is that alterations to the size, polarity, and chemical nature of the side chain can affect binding interactions within the enzyme's active site, thereby modulating inhibitory potency.

Influence of Aza-Residue Position on Conformational Effects and Activity

The incorporation of an aza-residue into a peptide sequence fundamentally alters the backbone structure due to the replacement of an alpha-carbon with a nitrogen atom researchgate.netkirj.ee. This substitution introduces conformational restrictions and can induce specific secondary structures, such as beta-turns researchgate.netkirj.eechem-soc.siresearchgate.netresearchgate.netnih.govchemrxiv.org. The position of the aza-residue within the peptide chain is critical in determining the nature and extent of these conformational changes and, consequently, the biological activity of the azapeptide derivative chem-soc.sinih.gov.

Studies have shown that azapeptides can induce beta-turn conformations, particularly when the aza-residue occupies the (i+1) or (i+2) position in a peptide sequence researchgate.netresearchgate.net. These turns are often stabilized by intramolecular hydrogen bonds researchgate.netresearchgate.net. The altered conformation can pre-organize the molecule into a shape more favorable for binding to its biological target, such as an enzyme active site or a receptor researchgate.netresearchgate.net.

The impact of aza-residue position on activity has been observed in various peptide systems. For instance, in analogues of the peptide hormone oxytocin, the position of the incorporated azaamino acid residue influenced the observed efficacy chem-soc.si. Similarly, systematic replacement of residues with aza counterparts in cyclic peptides has been shown to alter their secondary structure and affect their ability to inhibit protein aggregation nih.gov. These findings underscore the importance of carefully considering the placement of the aza-residue during the design of this compound-containing peptides for optimal conformational effects and biological activity.

Design and Evaluation of Electrophilic Warheads for Enhanced Inhibition

Many this compound derivatives are designed as enzyme inhibitors that function by forming a covalent bond with a nucleophilic residue, typically a cysteine, in the enzyme's active site cas.orgrsc.orgmdpi.com. This covalent interaction is mediated by an electrophilic "warhead" incorporated into the inhibitor structure cas.orgrsc.orgmdpi.com. The design and selection of the appropriate electrophilic warhead are crucial for achieving potent and often irreversible inhibition cas.orgrsc.orgmdpi.com.

Various electrophilic warheads have been explored in conjunction with this compound-containing peptidyl recognition elements, particularly for targeting viral proteases semanticscholar.orgrsc.orgmdpi.com. Examples of warheads include halomethyl carbonyls, epoxides, nitriles, and alpha-ketophthalahydrazides nih.govsemanticscholar.orgrsc.orgmdpi.comresearchgate.netchemrxiv.org.

Studies have evaluated the efficacy of different warheads. For instance, a series of compounds combining a halomethyl carbonyl electrophile with an this compound-containing element demonstrated potent, irreversible inhibition of HRV-1B 3Cpro mdpi.com. This compound epoxide derivatives have also been shown to bind irreversibly to SARS-CoV 3CLpro via an induced-fit model nih.govsemanticscholar.orgrsc.org. Nitrile warheads have been successfully employed in the design of potent inhibitors for SARS-CoV-2 Mpro, with the nitrile group forming a covalent bond with the catalytic cysteine residue nih.govsemanticscholar.orgrsc.orgresearchgate.netchemrxiv.org.

The choice of warhead influences not only the reactivity and the nature of the covalent bond (reversible or irreversible) but also the selectivity of the inhibitor for its target enzyme cas.orgmdpi.comchemrxiv.org. Careful evaluation of different warheads is essential to optimize the inhibitory profile and minimize off-target reactivity.

Correlation between Conformational Rigidity and Target Affinity

Conformational rigidity plays a significant role in the binding affinity of molecules to their biological targets. For peptide-based inhibitors, including this compound derivatives, restricting conformational flexibility can reduce the entropic penalty associated with binding, thereby enhancing affinity nih.govsemanticscholar.orgrsc.orgresearchgate.net. Aza-substitutions inherently introduce some degree of conformational restriction compared to their natural amino acid counterparts due to the altered backbone structure researchgate.netkirj.eechem-soc.siresearchgate.net.

Strategies to further increase conformational rigidity have been explored in the design of this compound derivatives and related protease inhibitors. Macrocyclization, for example, has been shown to improve the properties of peptide-based inhibitors by increasing structural rigidity and restricting conformational interchange nih.govsemanticscholar.orgrsc.orgresearchgate.net. This can lead to enhanced affinity and improved receptor selectivity nih.govsemanticscholar.orgrsc.orgresearchgate.net.

In the context of inhibitors targeting 3C/3CL proteases, which recognize substrates in a beta-strand conformation, macrocyclization can help mimic the required backbone hydrogen bonding pattern nih.govsemanticscholar.orgrsc.orgresearchgate.net. Additionally, specific structural features within this compound derivatives, such as intramolecular hydrogen bonds or the incorporation of rigid ring systems like lactams, can restrict conformational mobility and contribute to tighter binding nih.govsemanticscholar.orgrsc.org. The correlation between increased conformational rigidity and enhanced target affinity is a key principle guiding the design of potent this compound-based inhibitors.

Stereochemical Considerations in this compound Derivatives

Stereochemistry is a critical factor influencing the interaction of molecules with biological systems, which are often chiral. While the aza-modified nitrogen in an aza-amino acid residue does not possess chirality in the same way as a carbon alpha-atom, the stereochemistry of other chiral centers within an this compound derivative or the peptide sequence in which it is incorporated remains highly important kirj.ee.

Studies on glutamine isosteres, including those related to this compound, have highlighted the impact of stereochemistry on inhibitory activity nih.govsemanticscholar.orgrsc.org. For example, in the design of inhibitors targeting 3C/3CL proteases, the stereochemistry of lactam rings used as P1 glutamine mimetics was found to be crucial nih.govsemanticscholar.orgrsc.org. Switching the stereochemistry of the lactam ring from (S) to (R) resulted in a significant reduction in activity nih.govsemanticscholar.orgrsc.org. This indicates that the enzyme's binding pocket has specific stereochemical preferences that must be matched by the inhibitor for optimal binding and activity.

In Vitro Research Models for Azaglutamine Biological Activity

Cell-Based Assays for Antiviral Activity

Cell-based assays are fundamental tools for evaluating the efficacy of compounds against viral infections in a cellular context. These assays can measure various aspects of the viral life cycle, including replication and translation.

Viral Replication Inhibition in Cell Culture Models

Cell culture models are widely used to determine the ability of a compound to inhibit viral replication. These assays involve infecting susceptible cells with a virus and then treating the cells with different concentrations of the test compound. The reduction in viral load or infectious progeny is measured using techniques such as quantitative real-time PCR, plaque assays, or TCID50 assays creative-diagnostics.comfrontiersin.orgbmglabtech.com.

Studies have explored azaglutamine derivatives for their activity against various viruses, including human rhinovirus (HRV) and hepatitis A virus (HAV) rsc.orgsemanticscholar.org. While some this compound inhibitors have shown moderate activity against HRV and HAV 3C proteases in biochemical assays, their potency in cell-based infection models can vary rsc.orgsemanticscholar.org. For instance, a macrocyclic peptide containing an this compound residue showed decreased potency in a HeLa cell infection model compared to rupintrivir, despite retaining moderate protease inhibition activity in the low micromolar range rsc.orgsemanticscholar.org. The effectiveness of antiviral compounds in cell culture can be influenced by factors such as the specific viral genome studied, the cell type used, the multiplicity of infection (MOI), and the detection method employed nih.gov.

Biochemical Enzyme Inhibition Kinetics and Binding Assays

Biochemical assays are essential for understanding the direct interaction between a compound and its target enzyme, providing insights into the mechanism and potency of inhibition.

Determination of IC50 and Ki Values

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of enzyme inhibition, the IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% sigmaaldrich.com. The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme, representing the dissociation constant of the enzyme-inhibitor complex sigmaaldrich.compharmacologycanada.org. A smaller Ki value indicates tighter binding and greater inhibitory potency pharmacologycanada.org.

Studies on this compound derivatives as inhibitors of viral proteases, such as HAV 3C proteinase and SARS-CoV Mpro, have reported IC50 and Ki values nih.govnih.govsemanticscholar.orgresearchgate.netnih.gov. For example, a series of this compound inhibitors were found to have moderate activity against both HRV and HAV 3Cpro, with reported IC50 values of 12 μM and 10 μM, respectively rsc.orgsemanticscholar.org. Weak competitive inhibition of HAV 3C proteinase by an this compound sulfonamide derivative was observed with an IC50 of approximately 75 μM nih.govnih.gov. For irreversible inhibitors, while an initial IC50 might be determined, the Ki value is a more relevant measure of binding affinity before the irreversible step occurs chemrxiv.org.

Here is a table summarizing some reported IC50 and Ki values for this compound derivatives:

| Compound Type | Target Enzyme | Assay Type | Value Type | Value (µM) | Notes | Source |

| This compound inhibitors | HRV 3Cpro | Biochemical | IC50 | 12 | Moderate activity | rsc.orgsemanticscholar.org |

| This compound inhibitors | HAV 3Cpro | Biochemical | IC50 | 10 | Moderate activity | rsc.orgsemanticscholar.org |

| This compound sulfonamide (e.g., 8) | HAV 3C proteinase | Biochemical | IC50 | ~75 | Weak competitive inhibitor | nih.govnih.gov |

| Macrocyclic peptide (31a) | HRV 3Cpro | Biochemical | IC50 | 3.2 | Moderate protease inhibition activity | rsc.orgsemanticscholar.org |

| SARS-CoV Aza-peptide epoxide (APE) | SARS-CoV Mpro | Biochemical | Ki | 18 (±9) | Irreversible inhibitor | nih.gov |

Kinetic Parameters for Irreversible Inactivation (kinact/Ki)

For irreversible inhibitors, the kinetics of inactivation are characterized by parameters such as kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration required for half-maximal inactivation) nih.govenzymlogic.com. The ratio kinact/Ki represents the second-order rate constant for irreversible inactivation and is a crucial measure of the inhibitor's efficiency in inactivating the enzyme chemrxiv.orgbasicmedicalkey.comrsc.org. A higher kinact/Ki value indicates more efficient irreversible inhibition rsc.org.

This compound derivatives designed as irreversible inhibitors often contain electrophilic warheads that react with a nucleophilic residue in the enzyme's active site, typically a cysteine thiol in the case of cysteine proteases nih.govnih.govbasicmedicalkey.commdpi.com. Haloacetyl this compound analogues, for instance, have been shown to be time-dependent irreversible inactivators of HAV 3C proteinase, alkylating the active site thiol nih.govnih.gov.

Reported kinact/Ki values for this compound-containing inhibitors demonstrate their effectiveness as irreversible inactivators of viral proteases. A representative compound combining a halomethyl carbonyl electrophile with an this compound-containing peptidyl recognition element showed potent, irreversible inhibition of HRV-1B 3Cpro with a kinact/Ki of 23,400 M⁻¹s⁻¹ mdpi.com. Another aza-peptide epoxide demonstrated irreversible inhibition of SARS-CoV Mpro with a kinact/Ki of 1900 (±400) M⁻¹ s⁻¹ nih.gov. Azatripeptide and azatetrapeptide nitriles with aza-glutamine in the P1 position have also exhibited strong inhibitory potency against SARS-CoV-2 Mpro with kinact/Ki values exceeding 20,000 M⁻¹ s⁻¹ researchgate.net.

Here is a table summarizing some reported irreversible inactivation kinetic parameters:

| Compound Type | Target Enzyme | kinact/Ki (M⁻¹s⁻¹) | Notes | Source |

| Haloacetyl this compound analogue (e.g., 2) | HAV 3C proteinase | 680 | Alkylates active site thiol | nih.govnih.gov |

| Haloacetyl this compound analogue (e.g., 3) | HAV 3C proteinase | 870 | Alkylates active site thiol | nih.govnih.gov |

| Halomethyl carbonyl + this compound peptide (Compound 3) | HRV-1B 3Cpro | 23,400 | Potent, irreversible inhibition | mdpi.com |

| SARS-CoV Aza-peptide epoxide (APE) | SARS-CoV Mpro | 1900 (±400) | Forms covalent bond with Cys145 | nih.gov |

| Azatripeptide/Azatetrapeptide nitriles (e.g., 6, 7, 8) | SARS-CoV-2 Mpro | >20,000 | Strong inhibitory potency | researchgate.net |

In Vivo Research Models for Azaglutamine Applications Preclinical

Animal Models for Evaluation of Biological Efficacy (e.g., antiviral, antiangiogenic)

The in vivo assessment of azaglutamine's biological efficacy relies on the use of well-established animal models that mimic human diseases. These models are crucial for understanding the compound's therapeutic effects in a complex biological system.

For antiviral research, rodent models are commonly employed to study the efficacy of compounds against various viral pathogens. researchgate.net While direct in vivo studies on this compound for viral infections are not extensively documented in publicly available literature, research on this compound derivatives provides insights into potential models. For instance, derivatives of this compound have been synthesized and tested as inhibitors of Hepatitis A Virus (HAV) 3C proteinase, an enzyme essential for viral replication. nih.gov Preclinical evaluation of such derivatives would typically involve animal models susceptible to HAV or surrogate viruses.

In the context of antiangiogenic evaluation, which is relevant for cancer therapy, various animal models are utilized to study the inhibition of new blood vessel formation. nih.gov The study of glutamine antagonists in cancer models has shown that they can disrupt tumor growth by interfering with metabolic pathways. oup.comnih.gov Given that this compound is a glutamine analog, its antiangiogenic potential would likely be evaluated in similar preclinical cancer models. These often involve the implantation of tumor cells into immunodeficient mice (xenograft models) or the use of genetically engineered mouse models that spontaneously develop tumors. embopress.org The RIP1-Tag2 transgenic mouse model, for example, is widely used to study tumor angiogenesis. embopress.org

Table 1: Representative Animal Models for Preclinical Evaluation

| Therapeutic Application | Animal Model Type | Examples | Purpose |

| Antiviral | Rodent Models | Mice, Ferrets | To assess efficacy against specific viral infections and to study viral replication and pathogenesis. researchgate.net |

| Antiangiogenic | Xenograft Models | Immunodeficient mice with human tumor cell implants | To evaluate the inhibition of tumor growth and vascularization. nih.gov |

| Antiangiogenic | Genetically Engineered Mouse Models (GEMMs) | RIP1-Tag2 mice | To study the effect of the compound on spontaneous tumor development and the angiogenic switch. embopress.org |

Assessment of Compound Effects in Specific Organ Systems (e.g., lungs in viral models)

When evaluating antiviral agents, it is critical to assess their effects on the primary organs targeted by the virus. For respiratory viruses, the lungs are the main site of infection and pathology. mdpi.com Animal models of respiratory viral infections, such as those for influenza virus or respiratory syncytial virus (RSV), are instrumental in studying the impact of therapeutic agents on lung tissue. mdpi.comnih.gov

In these models, researchers can evaluate various parameters to determine the effect of a compound like this compound. This includes measuring the viral load in the lungs, assessing the extent of lung inflammation and injury through histological analysis, and analyzing changes in lung function. nih.govresearchgate.net For instance, in a mouse model of influenza infection, treatment with an effective antiviral agent would be expected to reduce the viral titer in the lungs, decrease inflammatory cell infiltration, and improve survival rates. nih.gov While specific studies on this compound's effects on the lungs in viral models are not detailed in the available literature, the established methodologies for other antiviral compounds would be applicable.

Methodologies for In Vivo Biological Evaluation

A variety of methodologies are employed to evaluate the biological effects of compounds like this compound in vivo. These techniques provide quantitative and qualitative data on the compound's efficacy and mechanism of action.

In antiviral studies, key methodologies include:

Viral Load Quantification: Techniques such as plaque assays or quantitative polymerase chain reaction (qPCR) are used to measure the amount of virus in tissues and bodily fluids.

Histopathology: Microscopic examination of tissue sections (e.g., from the lungs) to assess tissue damage, inflammation, and other pathological changes. nih.gov

Survival Studies: Monitoring the survival rates of infected animals following treatment to determine the therapeutic benefit.

For antiangiogenic studies, common evaluation methods consist of:

Tumor Growth Measurement: Regular monitoring of tumor volume in xenograft models to assess the inhibitory effect of the treatment. oup.com

Immunohistochemistry: Staining of tumor tissue to visualize and quantify blood vessel density, often using markers for endothelial cells such as CD31.

In Vivo Imaging: Advanced imaging techniques, such as positron emission tomography (PET) with specific tracers, can be used to monitor metabolic activity and treatment response in tumors. For example, L-[5-¹¹C]-glutamine has been used in PET imaging to assess glutamine metabolism in tumors. nih.gov

Table 2: Common Methodologies for In Vivo Evaluation

| Evaluation Type | Methodology | Description |

| Antiviral Efficacy | Viral Load Quantification (qPCR, Plaque Assay) | Measures the concentration of virus in tissues. |

| Tissue Pathology | Histopathology | Assesses microscopic changes and damage in organs like the lungs. nih.gov |

| Antiangiogenic Effect | Tumor Growth Inhibition | Monitors the change in tumor size over time. oup.com |

| Vascularization Assessment | Immunohistochemistry (e.g., CD31 staining) | Quantifies the density of blood vessels within a tumor. |

| Metabolic Analysis | Positron Emission Tomography (PET) | In vivo imaging to assess metabolic pathways, such as glutamine uptake. nih.gov |

Advanced Computational Studies and Predictive Modeling

Ligand-Protein Docking for Binding Mode Prediction and Virtual Screening

Ligand-protein docking is a widely used computational technique to predict the preferred binding orientation (binding mode) of a ligand, such as azaglutamine or its derivatives, to a target protein. This method estimates the binding affinity and helps in understanding the molecular forces driving the interaction. In the context of this compound, docking studies have been employed to investigate its potential as an inhibitor of various enzymes, particularly viral proteases.

For instance, this compound-containing compounds have been studied computationally for their inhibitory activity against Hepatitis A virus (HAV) 3C proteinase (3Cpro) and human rhinovirus (HRV) 3Cpro nih.govmdpi.com. These studies aim to predict how these this compound derivatives fit into the active site of the protease and which interactions are key to their binding. Docking can suggest that a compound forms hydrogen bonds with specific residues in the active site, which is crucial for inhibitory activity nih.gov.

Virtual screening, often utilizing docking-based approaches, involves computationally screening large databases of compounds to identify potential ligands for a target protein. This allows for the rapid identification of promising candidates for synthesis and experimental testing. While the provided search results specifically mention virtual screening in the context of identifying anti-HDV drugs and SARS-CoV-2 Mpro inhibitors using various compound databases, the principle is applicable to finding novel this compound-based ligands with desired binding properties nih.govnih.gov. The limitations of protein-ligand docking, such as treating the protein as a rigid body and the variability in scoring function accuracy, are acknowledged in these studies nih.gov.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions compared to static docking studies. These simulations track the movement of atoms and molecules over time, allowing researchers to study the stability of the ligand-protein complex, conformational changes upon binding, and the dynamics of key interactions.

MD simulations have been used to study the conformational preferences of azapeptides, including those that could potentially incorporate this compound residues researchgate.netrsc.orgresearchgate.netresearchgate.net. These simulations can predict how the introduction of an aza-amino acid residue influences the peptide backbone conformation, often favoring beta-turn structures stabilized by intramolecular hydrogen bonds researchgate.netrsc.orgresearchgate.net. Studies have shown that the chirality and side chain nature of residues adjacent to the aza-amino acid can influence the extent of distortion from classical beta-turn conformations rsc.orgresearchgate.netresearchgate.net.

While direct MD simulations specifically detailing the interaction dynamics of this compound itself with a target protein are not explicitly detailed in the provided snippets, the application of MD simulations to azapeptides and protease inhibitors (some of which are this compound-containing or related) highlights the relevance of this technique in understanding the dynamic behavior of such compounds and their interactions with biological targets researchgate.netnih.govresearchgate.net. MD simulations can complement docking studies by providing information on the flexibility of both the ligand and the protein, leading to a more accurate understanding of the binding process.

Computational Design of Novel this compound-Based Ligands

Computational methods are instrumental in the rational design of new ligands incorporating the this compound structure. By understanding the structural requirements for binding to a target protein, computational tools can be used to design novel molecules with improved affinity, selectivity, and other desirable properties.

The design of this compound-containing inhibitors for viral proteases, such as HAV 3Cpro and HRV-3Cpro, exemplifies this application nih.govmdpi.comacs.org. Computational modeling, often in conjunction with structure-activity relationship (SAR) studies, can guide the modification of the this compound scaffold and attached peptide sequences or other functionalities to enhance inhibitory activity nih.govnih.gov. For instance, studies have explored different classes of this compound derivatives with varying reactive groups to optimize their interaction with the protease active site mdpi.com.

Computational approaches can also be used to design azapeptides with specific conformational properties by strategically incorporating this compound or other aza-amino acids researchgate.netrsc.orgresearchgate.net. This is particularly relevant for designing peptides or peptidomimetics that can mimic or interfere with natural protein interactions. The ability of azapeptides to induce beta-turn conformations, as predicted and studied computationally, is a key aspect exploited in the design of constrained peptide analogues researchgate.netrsc.orgresearchgate.net.

Theoretical Characterization of Reaction Mechanisms

Theoretical calculations, particularly quantum chemical methods, can be used to characterize the reaction mechanisms involved in the interaction of this compound-based compounds with their biological targets. This is especially relevant for understanding the mechanisms of enzyme inhibition, particularly for irreversible inhibitors that form covalent bonds with the enzyme.

Studies on azadipeptide nitriles, which are related to azapeptides and inhibit cysteine proteases, have utilized quantum chemical calculations to analyze the reaction mechanism researchgate.net. These calculations can provide insights into the energy profile of covalent complex formation and the electronic changes that occur during the reaction researchgate.net.

For this compound derivatives acting as irreversible inhibitors of cysteine proteases like HAV 3Cpro or HRV-3Cpro, theoretical calculations can help elucidate the mechanism of covalent modification of the active site cysteine residue mdpi.comchem-soc.si. This can involve understanding the nucleophilic attack by the cysteine thiol group on an electrophilic center within the this compound derivative, such as a carbonyl group or a halomethyl carbonyl moiety mdpi.com. While specific detailed quantum chemical studies on this compound's reaction mechanisms are not extensively detailed in the provided snippets, the application of such methods to related azapeptides and protease inhibitors demonstrates their utility in this area researchgate.netacs.org.

Emerging Areas and Future Research Directions

Exploration of Novel Enzyme Targets for Azaglutamine Analogues

Research into this compound analogues has revealed their potential to interact with and inhibit specific enzymes, particularly cysteine proteinases. Studies have investigated this compound derivatives as inhibitors of Hepatitis A Virus (HAV) 3C proteinase. nih.gov While some analogues showed weak or no binding to HAV 3C proteinase, certain haloacetyl this compound tetrapeptides and a sulfenamide (B3320178) this compound derivative demonstrated irreversible reaction with the active site thiol (Cys-172) of the enzyme. nih.gov This suggests that substrate analogues like this compound derivatives may hold promise for inhibiting other types of cysteine proteinases. nih.gov

Another area of exploration involves viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound-containing peptidyl recognition elements combined with halomethyl carbonyl electrophiles have been investigated as inhibitors of human rhinovirus (HRV) 3Cpro, a protease structurally similar to SARS 3CLpro. mdpi.comrsc.org One such compound showed potent, irreversible inhibition of 3Cpro and exhibited anti-rhinoviral activity in cell culture. mdpi.com Other this compound-containing HRV-3Cpro inhibitors featuring reactive ester-like functionalities have also been reported, although some were identified as slow-turnover substrates. mdpi.com

The potential for this compound analogues to target novel enzymes extends beyond viral proteases. The identification of new enzymes in various biological systems, such as the novel β-galactosidase enzyme discovered in gut bacteria that specifically targets β-1,2-galactooligosaccharides, highlights the ongoing discovery of potential enzyme targets for small molecules and their analogues. sciencedaily.combioengineer.org Future research may explore the interaction of this compound derivatives with such newly identified enzymes to understand their inhibitory or modulatory effects.

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of this compound and its analogues often involves complex organic chemistry strategies. Advanced synthetic methods are crucial for creating novel this compound architectures with tailored properties. The synthesis of this compound derivatives as inhibitors of HAV 3C proteinase, for instance, involved coupling reactions and deprotection steps to generate target compounds like tetrapeptide this compound sulfonamide derivatives. nih.gov The synthesis of sulfenamide this compound derivatives also required specific conditions and protection strategies to prevent decomposition. nih.gov

More broadly, advanced synthetic chemistry encompasses strategies for building complex molecular structures, including the use of protective groups, synthetic equivalents, and transition-metal mediated coupling reactions. wiley.com Retrosynthetic analysis is a key approach in designing efficient synthetic routes. wiley.com The development of new methodologies, such as photobiocatalytic strategies for organic synthesis, also contributes to the ability to create complex molecules. nih.gov

Future research in this area for this compound would involve developing more efficient, stereoselective, and scalable synthetic routes to access a wider range of this compound analogues. This could include exploring novel coupling reactions, asymmetric synthesis techniques to control chirality, and flow chemistry approaches for continuous production. The synthesis of this compound-containing pseudopeptides has also been reported, highlighting the potential for incorporating the this compound motif into larger, more complex peptide-like structures. researchgate.net

Integration of Multi-Omics Data to Understand Broader Biological Impacts

Understanding the full biological impact of this compound and its derivatives requires a comprehensive approach that goes beyond studying interactions with individual enzymes. Integrating data from multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of complex biological systems. azolifesciences.comnih.gov This multi-omics approach can reveal how changes at one molecular level affect others, offering insights into the intricate network of biological pathways. azolifesciences.commdpi.com

Multi-omics integration is crucial for identifying potential diagnostic markers and therapeutic targets and understanding the complex mechanisms underlying diseases. nih.gov By analyzing data from different omics layers, researchers can uncover key regulatory nodes and pathways. nih.gov Tools and methods for integrating multi-omics data are being developed to address challenges related to disease subtyping, biomarker prediction, and gaining insights into disease biology. nih.gov

For this compound research, integrating multi-omics data could involve studying how treatment with this compound analogues affects gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in cells or organisms. This could help to identify off-target effects, understand the cellular response to this compound, and uncover novel pathways influenced by the compound. Analyzing multi-omics data alongside phenotypic data could provide a more complete picture of the biological consequences of this compound exposure.

Rational Design of this compound Derivatives with Enhanced Selectivity and Potency

Rational design is a critical aspect of developing this compound derivatives with improved pharmacological properties, specifically enhanced selectivity and potency towards target enzymes or pathways. This approach involves using structural information about the target and the ligand to guide the design of new molecules. Structure-activity relationship (SAR) studies are fundamental to rational design, correlating structural modifications with changes in biological activity. researchgate.netresearchgate.netnih.govmuni.cz

Rational design strategies can involve optimizing electrostatic interactions, considering protein flexibility, and introducing specific functional groups to enhance binding affinity and selectivity. nih.gov For instance, differences in electrostatic potential within enzyme active sites can be exploited to achieve selectivity. nih.gov Molecular docking simulations are often used in computer-aided drug design to predict the binding mode and affinity of potential inhibitors. researchgate.netnih.gov

In the context of this compound, rational design would involve using structural information about target enzymes, such as viral proteases or other potential targets, to design this compound analogues that fit precisely into the active site and exhibit strong, specific interactions. SAR studies on existing this compound derivatives, like those targeting HAV 3C proteinase or HRV 3Cpro, provide valuable data for informing the design of new analogues with improved potency and reduced off-target effects. nih.govmdpi.com Future efforts will likely focus on fine-tuning the structural features of this compound analogues through rational design and iterative synthesis and testing to optimize their therapeutic potential.

Q & A

Q. How can researchers ethically justify animal studies for this compound’s therapeutic potential?

- Framework :

- 3Rs principle (Replacement, Reduction, Refinement): Use computational models first; minimize animal cohorts .

- Preclinical rationale : Demonstrate in vitro efficacy and safety margins before proceeding to in vivo trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.